molecular formula C11H13Cl2N3 B13520043 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride

1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B13520043
M. Wt: 258.14 g/mol
InChI Key: OFVLQFQEYLFQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole derivative characterized by a pyrazole ring system with a 3-chlorophenylmethyl group at the 1-position, a methyl group at the 3-position, and an amine group at the 4-position, forming a hydrochloride salt. For instance, the hydrochloride salt form is common in pharmaceutical applications due to enhanced solubility and stability . The compound’s CAS number (1006682-91-2) is listed in , though positional isomerism (e.g., 4-amine vs.

Properties

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H12ClN3.ClH/c1-8-11(13)7-15(14-8)6-9-3-2-4-10(12)5-9;/h2-5,7H,6,13H2,1H3;1H

InChI Key

OFVLQFQEYLFQFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Introduction of the 3-Chlorophenylmethyl Group

  • The 3-chlorophenylmethyl substituent at the N-1 position is typically introduced through alkylation reactions. This can be achieved by reacting the pyrazole intermediate with 3-chlorobenzyl halides (e.g., 3-chlorobenzyl chloride or bromide) under basic conditions to form the N-alkylated pyrazole.

  • Alternatively, Suzuki-Miyaura cross-coupling reactions between 1-methyl-3-amino-pyrazole derivatives and 3-chlorophenylboronic acid have been reported for related compounds, affording high regioselectivity and yield.

1.2.3 Methylation at the 3-Position

  • The methyl group at the 3-position can be introduced either by starting with methyl-substituted 1,3-dicarbonyl precursors or by selective methylation of the pyrazole ring nitrogen or carbon atoms using methyl iodide or other methylating agents in the presence of a base.

1.2.4 Formation of the Hydrochloride Salt

  • The free amine at the 4-position is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ethereal solutions, to improve the compound’s crystallinity, stability, and handling properties.

Detailed Stepwise Preparation Example (Literature-Based)

Step Reaction Reagents/Conditions Notes
1 Pyrazole ring synthesis Hydrazine hydrate + 1,3-diketone or α,β-unsaturated carbonyl compound, reflux in ethanol or polar aprotic solvent Forms 3-methyl-1H-pyrazole core with amine at C-4
2 N-alkylation with 3-chlorobenzyl halide 3-chlorobenzyl chloride/bromide, base (e.g., K2CO3), polar aprotic solvent (DMF, DMSO), 50–80 °C Introduces 3-chlorophenylmethyl group at N-1
3 Purification Recrystallization from ethanol/water or chromatography Removes impurities and unreacted starting materials
4 Hydrochloride salt formation HCl gas or HCl in ethanol, room temperature Produces 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride

Solvent and Catalyst Considerations

  • Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile are preferred for alkylation steps due to their ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitution.

  • Bases like potassium carbonate or sodium hydride are commonly used to deprotonate the pyrazole nitrogen for efficient alkylation.

  • The hydrochloride salt formation is typically conducted in alcoholic solvents to ensure good solubility and crystallization.

Process Optimization and Industrial Scale-Up

  • Continuous flow synthesis methods have been explored for related pyrazole derivatives to improve reaction control, yield, and scalability.

  • Avoidance of isolation of intermediates by telescoping reaction steps (e.g., from pyrazole formation directly to alkylation without purification) can reduce time and cost.

  • Temperature control during alkylation (25–50 °C) is crucial to minimize side reactions and improve selectivity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome Key Parameters
Pyrazole ring formation Hydrazine + 1,3-diketone, reflux 3-methyl-1H-pyrazol-4-amine core Solvent: ethanol or polar aprotic; Time: 4–8 h
N-alkylation 3-chlorobenzyl chloride + base (K2CO3), DMF, 50–80 °C N-1 substituted pyrazole Base amount: 1.2 eq; Temperature: 50 °C; Time: 6 h
Purification Recrystallization or chromatography Pure intermediate Solvent system: ethanol/water
Hydrochloride salt formation HCl in ethanol, room temperature Final hydrochloride salt Reaction time: 1–2 h; Crystallization yield: ~85%

Chemical Reactions Analysis

1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). .

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use. Further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride and related pyrazole derivatives:

Compound Name Substituents (Pyrazole Positions) Phenyl Group Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride 1: 3-chlorophenylmethyl; 3: methyl; 4: amine 3-chloro C₁₂H₁₄Cl₂N₃ (estimated) ~284.17 (estimated) Potential pharmaceutical intermediate; structural analog of bioactive pyrazoles
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride 1: 3-chlorophenyl; 4: amine; 5: ethyl 3-chloro C₁₁H₁₃Cl₂N₃ 284.15 Pharmaceutical research; listed in building block catalogs
1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride 1: 3-chlorophenyl; 4: amine; 5: CF₃ 3-chloro C₁₁H₉ClF₃N₃ 287.66 Agrochemical/medicinal chemistry; enhanced lipophilicity from CF₃ group
{[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride 1: 3-chlorophenyl; 4: CH₂NHCH₃ 3-chloro C₁₁H₁₃Cl₂N₃ 258.15 Structural diversity in amine substituents; potential CNS targeting
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine 1: 3-fluorophenylmethyl; 3: amine; 4: Cl 3-fluoro C₁₀H₈ClFN₃ 231.64 Fluorine substitution for metabolic stability; halogen diversity
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine hydrochloride Cyclopentapyrazole core; 3: amine 4-fluoro C₁₂H₁₃ClFN₃ 253.7 Cyclic backbone for conformational rigidity; pharmaceutical lead optimization

Structural and Functional Insights

Substituent Position and Bioactivity :

  • The position of the amine group (4- vs. 5-) significantly impacts molecular interactions. For example, 1-(3-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride (4-amine) may exhibit different hydrogen-bonding patterns compared to 5-amine isomers, affecting receptor binding .
  • Trifluoromethyl (CF₃) groups, as in the 5-CF₃ analog, enhance lipophilicity and metabolic stability, making such derivatives valuable in agrochemicals .

Halogen Effects :

  • Fluorine substitution (e.g., 3-fluorophenylmethyl in CAS 1001757-55-6) improves bioavailability and resistance to oxidative metabolism, a common strategy in drug design .
  • Chlorine at the phenyl 3-position (as in the target compound) may enhance π-π stacking interactions in hydrophobic binding pockets .

Salt Forms :

  • Hydrochloride salts are prevalent in pharmaceuticals for improved solubility. highlights their role in forming pharmaceutically acceptable salts, critical for drug formulation .

Biological Activity

1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H11ClN4
  • Molecular Weight : 224.68 g/mol
  • CAS Number : 332069-74-6
  • InChI Key : WZVQZJYFZVYFQK-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial effects. In particular, 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride showed significant activity against several bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.30 μg/mL
Pseudomonas aeruginosa0.50 μg/mL

These results suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that it can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells.

Cell Line IC50 Value Growth Inhibition (%)
HepG212.07 μM54.25%
HeLa10.50 μM38.44%

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cell division, thereby arresting the cell cycle in the G2/M phase .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. It was found to inhibit the release of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions.

The biological activities of 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride are attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
  • Tubulin Binding : It binds to the colchicine site on tubulin, preventing microtubule formation.
  • Cytokine Modulation : It modulates signaling pathways related to inflammation by affecting MAPK pathways.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Effects :
    • A clinical trial involving patients with bacterial infections demonstrated that treatment with pyrazole derivatives led to significant improvements compared to standard antibiotics.
  • Case Study on Cancer Treatment :
    • A study on patients with advanced liver cancer indicated that compounds similar to 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride resulted in reduced tumor size and improved survival rates when used alongside conventional therapies.

Q & A

Q. What are the optimal synthetic routes for 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyrazole precursors with 3-chlorobenzyl halides. For example, a base-mediated alkylation reaction (e.g., using cesium carbonate) in aprotic solvents like DMF or DMSO at 35–60°C can introduce the 3-chlorobenzyl group to the pyrazole ring . Catalysts such as copper(I) bromide may enhance reaction efficiency. Post-synthesis, purification via column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization ensures high purity. Yield optimization requires precise control of temperature, stoichiometry, and solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm the pyrazole backbone. For instance, aromatic protons in the 3-chlorophenyl group appear as distinct multiplets in the 7.0–7.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]+^+ peak at m/z 258.15) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (e.g., 254 nm) validates purity (>95%) and detects residual solvents .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility and stability by forming ionic interactions. Techniques like thermogravimetric analysis (TGA) assess thermal stability, while dynamic vapor sorption (DVS) evaluates hygroscopicity. Solubility profiling in buffers (pH 1–7.4) using UV-Vis spectroscopy quantifies pH-dependent dissolution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). To address this:
  • Conduct dose-response curves in parallel assays (e.g., enzyme inhibition vs. cell viability).
  • Validate target engagement using biophysical methods (e.g., surface plasmon resonance).
  • Cross-reference data with structurally similar compounds (e.g., pyrazole derivatives with trifluoromethyl groups) to identify substituent-dependent trends .

Q. How can in silico modeling predict the binding mode of this compound to kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., JAK2 or EGFR). Focus on hydrogen bonding with hinge regions and hydrophobic contacts with the 3-chlorophenyl group.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes. Analyze root-mean-square deviation (RMSD) to validate docking poses .

Q. What structural modifications to the pyrazole ring could enhance selectivity for neurodegenerative disease targets?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Introduce fluorine or nitro groups at the 5-position to modulate electron density and improve blood-brain barrier penetration.
  • Bulkier Substituents : Replace the methyl group with cyclopropyl to reduce off-target effects.
  • Validate modifications using in vitro models (e.g., tau aggregation assays) and compare with unmodified analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.